trimethylolpropane chemical structure and properties
trimethylolpropane chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylolpropane (B17298) (TMP) is a versatile, trifunctional aliphatic alcohol that serves as a critical building block in a wide array of chemical syntheses and industrial applications. Its unique neopentyl structure, characterized by three primary hydroxyl groups, imparts exceptional stability, weatherability, and chemical resistance to the polymers and esters derived from it. This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of trimethylolpropane, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. Detailed experimental protocols for its synthesis and characterization are provided, alongside a summary of its toxicological profile.
Chemical Structure and Identification
Trimethylolpropane is systematically named 2-ethyl-2-(hydroxymethyl)propane-1,3-diol. It is a colorless to white, odorless, crystalline solid at room temperature.[1]
Chemical Structure:
Identifiers:
| Identifier | Value |
| IUPAC Name | 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol[1] |
| CAS Number | 77-99-6[1] |
| Molecular Formula | C6H14O3[1] |
| Molecular Weight | 134.17 g/mol |
Physicochemical Properties
The physical and chemical properties of trimethylolpropane are summarized in the table below. Its three primary hydroxyl groups make it readily soluble in polar solvents like water and ethanol.
| Property | Value | Reference(s) |
| Appearance | Colorless to white crystalline solid | [1] |
| Odor | Faint | [1] |
| Melting Point | 58-60 °C | |
| Boiling Point | 295 °C at 760 mmHg | |
| Density | 1.089 g/cm³ at 25 °C | |
| Vapor Pressure | <0.01 mmHg at 20 °C | |
| Solubility in Water | Soluble | |
| Solubility in Organic Solvents | Soluble in ethanol, glycerol, and N,N-dimethylformamide. Insoluble in benzene (B151609) and chlorinated hydrocarbons. | |
| pKa | ~14.5 (estimated) | |
| LogP (Octanol/Water Partition Coefficient) | -0.47 | |
| Flash Point | 171 °C | |
| Autoignition Temperature | 385 °C |
Synthesis of Trimethylolpropane
The industrial synthesis of trimethylolpropane is a well-established two-step process. The first step involves the base-catalyzed aldol (B89426) condensation of n-butyraldehyde with two equivalents of formaldehyde (B43269) to form an intermediate aldehyde. This is followed by a Cannizzaro reaction with an additional equivalent of formaldehyde to yield trimethylolpropane and a formate (B1220265) salt.[1]
Synthesis Workflow
Caption: Workflow for the synthesis of trimethylolpropane.
Experimental Protocol: Laboratory Scale Synthesis
Materials:
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n-Butyraldehyde
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Formaldehyde (37% aqueous solution)
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Sodium Hydroxide (B78521) (NaOH)
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Hydrochloric Acid (HCl) for neutralization
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Ethyl acetate (B1210297) for extraction
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Anhydrous magnesium sulfate (B86663) for drying
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Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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To a 250 mL round-bottom flask, add 37 g (0.45 mol) of 37% formaldehyde solution and 20 g (0.5 mol) of sodium hydroxide pellets. Stir the mixture until the sodium hydroxide is dissolved.
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Cool the flask in an ice bath to 10-15 °C.
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Slowly add 18 g (0.25 mol) of n-butyraldehyde to the stirred solution over a period of 30 minutes, maintaining the temperature below 20 °C.
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After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2 hours.
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Heat the reaction mixture to 60 °C and maintain this temperature for 1 hour.
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Cool the mixture to room temperature and neutralize with concentrated hydrochloric acid to a pH of 7.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine (2 x 30 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like acetone.
Characterization of Trimethylolpropane
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
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Sample Preparation: Dissolve approximately 10-20 mg of trimethylolpropane in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
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Acquisition Parameters:
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Number of scans: 16
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Relaxation delay: 1.0 s
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Pulse width: 9.0 µs
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Acquisition time: 3.0 s
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Expected Chemical Shifts (δ):
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~3.6 ppm (s, 6H, -CH ₂OH)
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~1.4 ppm (q, 2H, -CH ₂CH₃)
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~0.9 ppm (t, 3H, -CH₂CH ₃)
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A broad singlet corresponding to the hydroxyl protons (-OH ) may be observed, with its chemical shift being concentration and temperature-dependent.
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¹³C NMR (100 MHz, CDCl₃):
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Sample Preparation: Dissolve approximately 50-100 mg of trimethylolpropane in 0.6 mL of deuterated chloroform (CDCl₃).
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Acquisition Parameters:
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Number of scans: 1024
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Relaxation delay: 2.0 s
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Pulse program: Proton-decoupled
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Expected Chemical Shifts (δ):
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~65 ppm (-C H₂OH)
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~45 ppm (-C -)
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~23 ppm (-C H₂CH₃)
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~7 ppm (-CH₂C H₃)
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Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet by grinding a small amount of trimethylolpropane with dry potassium bromide. Alternatively, a spectrum can be obtained from a thin film of the molten compound between salt plates.
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Analysis Parameters:
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Spectral range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹
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Number of scans: 32
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Expected Characteristic Peaks (cm⁻¹):
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~3300 (broad, O-H stretch)
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~2950-2850 (C-H stretch)
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~1460 (C-H bend)
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~1050 (C-O stretch)
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Applications of Trimethylolpropane
The trifunctionality of trimethylolpropane makes it a versatile crosslinking agent and building block in polymer chemistry.
Industrial Applications
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Alkyd and Polyester (B1180765) Resins: TMP is a key component in the production of alkyd and polyester resins for coatings and paints, enhancing their hardness, gloss, and durability.
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Polyurethanes: It is used as a chain extender and crosslinker in the synthesis of polyurethane foams, elastomers, and coatings.
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Synthetic Lubricants: Esters of trimethylolpropane with fatty acids are used as high-performance synthetic lubricants with excellent thermal and oxidative stability.
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Acrylates and Monomers: Acrylated derivatives of TMP are used as reactive diluents in UV-curable coatings and inks.
Relevance in Drug Development
While not a therapeutic agent itself, trimethylolpropane and its derivatives have found applications in drug delivery and formulation due to their biocompatibility and versatile chemical functionality.
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Excipients: The high purity and low toxicity of certain TMP grades make them suitable as excipients in pharmaceutical formulations.[2]
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Drug Delivery Systems: Trimethylolpropane-based polymers have been investigated for the development of drug delivery systems. For instance, functional polyesters synthesized from trimethylolpropane allyl ether have been used to form nanoparticles for siRNA delivery.[1]
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Microneedles: Trimethylolpropane triacrylate is used in the fabrication of polymeric microneedle arrays for transdermal drug delivery, enabling the delivery of drugs like cisplatin.[1]
Application Workflow
Caption: Overview of the major applications of trimethylolpropane.
Safety and Toxicology
Trimethylolpropane is generally considered to have low acute toxicity. However, it is important to handle it with appropriate safety precautions.
| Endpoint | Result |
| Acute Oral Toxicity (LD50, rat) | > 5000 mg/kg |
| Skin Irritation | Non-irritating to mildly irritating |
| Eye Irritation | Mildly irritating |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child |
Handling Precautions:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Use in a well-ventilated area or with local exhaust ventilation.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
Conclusion
Trimethylolpropane is a fundamental chemical intermediate with a broad spectrum of applications, ranging from industrial coatings and lubricants to emerging uses in the pharmaceutical and drug development sectors. Its unique trifunctional structure provides a versatile platform for the synthesis of a wide variety of materials with tailored properties. This guide has provided a detailed overview of its chemical and physical characteristics, established synthesis and characterization protocols, and highlighted its key applications, offering a valuable resource for researchers and professionals working with this important compound.
